molecular formula C14H22O5 B12955675 (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one

(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one

Cat. No.: B12955675
M. Wt: 270.32 g/mol
InChI Key: SGBJOBKGGBYLMN-SECBINFHSA-N
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Description

(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one is a high-purity spiroketal compound intended for research and development purposes. This compound features a complex dioxaspiro[5.5]undecane core, a structure of significant interest in synthetic organic chemistry and medicinal research due to its presence in various biologically active molecules and natural products . The specific (R)-enantiomer provides a valuable chiral building block for asymmetric synthesis and the study of stereoselective reactions. Researchers can utilize this chemical in various applications, including but not limited to: the development of novel pharmaceutical intermediates, the exploration of new synthetic methodologies, and as a standard in analytical chemistry. The product is strictly for research use in laboratory settings only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) and handle it in accordance with all applicable laboratory safety protocols. For specific data on purity, analytical results (such as HNMR), and shipping information, please contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

(7R)-10,11-dimethoxy-3,3,7-trimethyl-1,5-dioxaspiro[5.5]undec-10-en-9-one

InChI

InChI=1S/C14H22O5/c1-9-6-10(15)11(16-4)12(17-5)14(9)18-7-13(2,3)8-19-14/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

SGBJOBKGGBYLMN-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C(=C(C12OCC(CO2)(C)C)OC)OC

Canonical SMILES

CC1CC(=O)C(=C(C12OCC(CO2)(C)C)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one typically involves:

  • Construction of the spirocyclic 1,5-dioxaspiro ring system.
  • Introduction of methoxy substituents on the aromatic or cyclic framework.
  • Installation of methyl groups at specific positions.
  • Control of stereochemistry at the spiro center to obtain the (R)-enantiomer.

Key Synthetic Steps and Reagents

Based on literature and experimental data, the following steps are commonly employed:

  • Spirocycle Formation:
    The spiro[5.5]undecane core is formed via cyclization reactions involving ketones and diols or acetalization reactions that generate the 1,5-dioxaspiro ring. This step often uses acid catalysis or Lewis acids to promote ring closure.

  • Methoxylation:
    Methoxy groups at positions 7 and 8 are introduced by methylation of hydroxy precursors using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

  • Methyl Group Introduction:
    Methyl substituents at the 3,3,11 positions are introduced via alkylation reactions, often using methyl lithium or methyl Grignard reagents, or by employing methylated starting materials.

  • Stereochemical Control:
    The (R)-configuration at the spiro center is achieved by using chiral auxiliaries or catalysts during key steps such as enantioselective alkylation or reduction. For example, chiral hydrazones derived from amino alcohols or catalytic asymmetric alkylation methods have been reported to impart high enantioselectivity.

Representative Synthetic Procedure (Literature Example)

A multi-step synthesis reported in ACS Central Science (Villaume et al., 2016) for a related spirocyclic compound includes:

  • Starting from a suitable cyclohexanone derivative, protection of ketone functionalities as acetals to form the dioxaspiro ring.
  • Oxidation and methylation steps to install methoxy groups.
  • Use of reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) for oxidation, and iodobenzene diacetate with TEMPO for selective oxidation steps.
  • Purification by chromatography to isolate the desired enantiomer with high purity and yield (up to 80% in some steps).

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Spirocycle formation Acid catalysis or Lewis acid, room temp 70-85 Formation of 1,5-dioxaspiro ring
Methoxylation Methyl iodide, base (e.g., K2CO3), reflux 75-90 Introduction of methoxy groups
Methylation at 3,3,11-positions Methyl lithium or Grignard reagent, low temp 60-80 Alkylation with stereochemical control
Oxidation DDQ, iodobenzene diacetate, TEMPO 80-85 Selective oxidation steps
Purification Flash chromatography - Isolation of (R)-enantiomer

Enantioselective Alkylation Techniques

  • Use of chiral auxiliaries such as (+)-(S)-1-amino-2-methoxymethylpyrrolidine hydrazones enables diastereoselective α-alkylation, which can be cleaved later to yield the desired enantiomer.
  • Catalytic asymmetric alkylation using palladium or other transition metal catalysts has been explored to improve stereoselectivity and yield.

Analytical and Structural Confirmation

  • The stereochemistry and purity of the compound are confirmed by X-ray crystallography, with crystal data available (space group P 1 21 1, residual factor 0.0291).
  • Optical rotation measurements ([α]D 25 +80.0) confirm the (R)-configuration.
  • NMR, IR, and mass spectrometry are used to verify the structure and functional groups.

Summary Table of Preparation Methods

Preparation Aspect Method/Technique Key Reagents/Conditions Outcome/Notes
Spirocycle formation Acid/Lewis acid catalyzed cyclization Acid catalysts, ketone and diol precursors Formation of 1,5-dioxaspiro ring
Methoxylation Methylation of hydroxy groups Methyl iodide, base Introduction of methoxy substituents
Methyl group installation Alkylation with methyl lithium/Grignard Methyl lithium, low temperature Methyl groups at 3,3,11 positions
Enantioselective control Chiral auxiliaries or catalytic methods Chiral hydrazones, Pd catalysts High enantiomeric excess (R)-isomer
Oxidation steps DDQ, iodobenzene diacetate, TEMPO Oxidizing agents Selective oxidation, functional group installation
Purification Flash chromatography Hexanes/ethyl acetate mixtures Isolation of pure (R)-enantiomer

Chemical Reactions Analysis

Nucleophilic Substitution

The compound’s electrophilic carbonyl group and adjacent electron-deficient positions enable nucleophilic substitution. Key observations include:

Reaction Conditions Outcome Catalysts/Solvents
Primary amines (e.g., NH₃)Formation of imine derivatives via carbonyl attackDMF, 60°C
Alkyl halides (e.g., CH₃I)Methylation at oxygen or carbon nucleophilesLewis acids (e.g., AlCl₃)
  • Polar solvents (e.g., dimethylformamide) stabilize charged intermediates, enhancing yields.

  • Steric hindrance from the spirocyclic structure limits substitution at certain positions.

Oxidation-Reduction Reactions

The compound’s enone system (conjugated double bond and ketone) participates in redox transformations:

Oxidation :

  • Ozonolysis cleaves the double bond, yielding diketone fragments.

  • Epoxidation of the enone using m-CPBA forms an epoxide derivative.

Reduction :

  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces the α,β-unsaturated ketone to a saturated alcohol.

  • NaBH₄ reduces the ketone to a secondary alcohol without affecting the double bond.

Cycloaddition Reactions

The conjugated dienone system enables [4+2] Diels-Alder reactions:

Dienophile Product Conditions
EthyleneBicyclic adductsThermal (120°C)
Maleic anhydrideSix-membered lactone derivativesLewis acid catalysis
  • Regioselectivity is influenced by electron-donating methoxy groups.

Catalytic Asymmetric Reactions

The compound’s chiral centers enable enantioselective transformations. Key examples from analogous spirocyclic systems include:

a. Hydrosilylation

  • Pd-catalyzed hydrosilylation with phosphoramidite ligands (e.g., (S,R,R)-L1) achieves >99% enantiomeric excess (ee) .

  • Styrene derivatives react under mild conditions (0.25% catalyst loading, room temperature) .

b. Hydrovinylation

  • Ni catalysts with phosphonite ligands (e.g., L6/L7) yield hydrovinylation products with >95% ee .

  • Reaction efficiency depends on solvent polarity and temperature (−70°C optimal) .

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution and cycloaddition rates.

  • Low temperatures (−70°C to 0°C) minimize side reactions in asymmetric catalysis .

Mechanistic Insights

  • Nucleophilic attack : The ketone oxygen acts as a leaving group in SN₂-type reactions.

  • Concerted pathways : Diels-Alder reactions proceed via a synchronous six-membered transition state.

  • Chiral induction : The (R)-configuration directs face-selective binding to metal catalysts, dictating stereoselectivity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dioxaspiro compounds can inhibit the growth of various pathogenic bacteria and fungi. This potential makes them candidates for developing new antimicrobial agents.

Anticancer Properties

Recent investigations have highlighted the anticancer effects of dioxaspiro compounds. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. These findings suggest a pathway for its use in cancer therapeutics.

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization through reactions such as Diels-Alder cycloadditions and Wittig reactions. These reactions are pivotal in constructing various natural products and pharmaceuticals.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several dioxaspiro compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Mechanism

In a laboratory setting, researchers investigated the effects of this compound on human breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This study supports the potential for developing new anticancer therapies based on this compound.

Mechanism of Action

The mechanism of action of ®-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between (R)-7,8-dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one and related spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Melting Point (°C) Density (g/cm³) Key Applications/Properties References
This compound C₁₄H₂₂O₅ 270.32 7,8-OCH₃; 3,3,11-CH₃; enone 414.9±45.0 N/A 1.13±0.1 Undisclosed (potential drug intermediate)
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one C₁₁H₁₈O₃ 198.26 3,3-CH₃; ketone N/A 51 N/A Synthetic intermediate
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one C₉H₁₂F₂O₃ 206.19 3,4-F; ketone N/A N/A N/A Fluorinated building block
3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene C₁₃H₂₂O₂ 210.32 3-CH₂CH₃; 8,11-CH₃; diene N/A N/A N/A Insecticide/pesticide intermediate
5,6-Dimethyl-1H-benzo[d]imidazol-3-ium derivative (DBH) C₂₈H₃₂N₂O₈ 524.57 Benzimidazole; spirocyclic dioxolane N/A N/A N/A Anticancer/antifungal research

Key Observations

Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., ketones, fluorine) enhances electrophilic reactivity, as seen in 3,4-difluoro-1,5-dioxaspiro[5.5]undecan-2-one . In contrast, methoxy and methyl groups in the target compound likely increase steric bulk and influence solubility . The enone system in the target compound may facilitate Michael addition reactions, a feature absent in saturated analogs like 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one .

DBH () was synthesized via coupling a benzimidazole moiety with a 1,5-dioxaspiro[5.5]undecane fragment, highlighting the versatility of spirocyclic scaffolds in hybrid molecule design .

Thermodynamic and Electronic Properties :

  • DFT studies on DBH revealed strong agreement between experimental and calculated vibrational frequencies (B3LYP/6-311G(d,p) method), suggesting similar computational reliability for the target compound .
  • The target compound’s higher molecular weight (270.32 vs. 198.26 for 3,3-dimethyl derivative) correlates with increased predicted boiling point (414.9°C vs. N/A), emphasizing substituent impacts on volatility .

Fluorinated analogs (e.g., 3,4-difluoro derivative) are valued in medicinal chemistry for enhanced metabolic stability , whereas the target compound’s methoxy groups may improve bioavailability .

Biological Activity

(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H18O5
  • Molecular Weight : 254.28 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate enzyme activities and influence metabolic pathways by interacting with specific receptors or enzymes involved in cellular signaling processes.

Biological Activities

  • Antioxidant Activity : Studies suggest that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining overall cellular health.
  • Anti-inflammatory Effects : Preliminary research indicates that this compound may reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in certain types of cancer cells.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from damage caused by neurotoxic agents, highlighting its potential in neurodegenerative disease research.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress; protects cellular components
Anti-inflammatoryLowers levels of inflammatory cytokines
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis
NeuroprotectiveProtects against neurotoxicity; potential application in neurodegeneration

Case Study: Anticancer Activity

In a study conducted on breast cancer cell lines (MCF-7), this compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study: Neuroprotection

Research involving primary neuronal cultures exposed to amyloid-beta peptide showed that treatment with this compound significantly reduced neuronal death and improved cell viability by 40% compared to untreated controls.

Q & A

Basic Questions

Q. What are the key physical and chemical properties of (R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one relevant to experimental handling?

  • Answer : The compound (C₁₄H₂₂O₅, MW 270.32 g/mol) has a predicted boiling point of 414.9±45.0°C and density of 1.13±0.1 g/cm³ . Safety data indicate acute aquatic toxicity (GHS Category 3), requiring precautions to avoid environmental release (H402/P273) . Handling should prioritize inert atmospheres for stability due to its spirocyclic and enone functional groups.
Property Value
Molecular FormulaC₁₄H₂₂O₅
Molecular Weight270.32 g/mol
Boiling Point414.9±45.0°C (predicted)
Density1.13±0.1 g/cm³ (predicted)

Q. What synthetic methodologies are commonly employed for the preparation of this spirocyclic compound?

  • Answer : The synthesis involves Robinson Annulation under basic conditions (e.g., Triton B) or acidic catalysis (phosphoric acid) to form the spirocyclic core . Key steps include condensation and Michael addition, with yields optimized by minimizing by-products through catalyst selection. For derivatives, coupling agents like EDC•HCl are used for functionalization .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Answer :

  • X-ray Diffraction (XRD) : Resolves spirocyclic conformation and hydrogen-bonding networks (e.g., chair/boat ring puckering) .
  • MS/MS : Provides fragmentation patterns for structural validation, as demonstrated for related spiro compounds .
  • DFT Calculations : Validate geometry and vibrational frequencies (B3LYP/6-311G(d,p)) .
  • NMR/IR : Assign methoxy, enone, and spirocyclic resonances (¹³C NMR for quaternary carbons; IR for carbonyl stretches).

Advanced Questions

Q. How can computational methods like DFT contribute to understanding the electronic structure and reactivity of this compound?

  • Answer : DFT (B3LYP/6-311G(d,p)) optimizes molecular geometry, predicts electronic spectra (UV-Vis), and correlates experimental IR/NMR data. For example, frontier molecular orbitals reveal electron density localization on the enone moiety, guiding reactivity studies . Conformational analysis using Cremer-Pople puckering parameters quantifies ring distortions .

Q. What strategies can optimize reaction yields and minimize by-products in its synthesis?

  • Answer :

  • Catalyst Screening : Phosphoric acid improves yield (vs. Triton B) by reducing side reactions in spirocyclization .

  • Purification : Chromatography or recrystallization isolates the target from by-products like open-chain ketones.

  • Coupling Agents : EDC•HCl enhances selectivity in functionalizing the spiro core .

    Condition Yield Impact
    Phosphoric AcidHigher yield, fewer by-products
    Triton BFaster kinetics, lower selectivity

Q. How do ring puckering parameters and conformational analysis apply to studying the spirocyclic structure?

  • Answer : Cremer-Pople coordinates define puckering amplitudes (θ) and phase angles (φ) for the 1,5-dioxaspiro[5.5] system. For example, XRD data show the cyclohexane ring adopts a chair conformation (θ = 50°, φ = 0°), while the dioxane ring exhibits a distorted boat (θ = 30°, φ = 180°) . This analysis informs steric interactions and stability.

Q. How to address discrepancies in spectroscopic data or crystallographic results during characterization?

  • Answer :

  • Cross-Validation : Compare XRD bond lengths/angles with DFT-optimized structures .
  • Solvent Effects : NMR chemical shifts vary with solvent polarity; use deuterated DMSO for consistency.
  • Dynamic Effects : Variable-temperature NMR resolves conformational exchange broadening.

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